REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][C:9]([NH2:11])=O)=[CH:3][CH:2]=1>O=P(Cl)(Cl)Cl>[C:9]([CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)#[N:11]
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Name
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|
Quantity
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7.1 g
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Type
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reactant
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Smiles
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N1=CC=C(C=C1)CCC(=O)N
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at about 100° to about 110° C. for 2 hrs
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Duration
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2 h
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Type
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CUSTOM
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Details
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The excess of POCl3 was removed in vacuo from the reaction
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Type
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ADDITION
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Details
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Thereafter water was added
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Type
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EXTRACTION
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Details
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extracted with CHCl3
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISTILLATION
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Details
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distilled at 1 mmHg/118°-120° C.
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Name
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|
Type
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product
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Smiles
|
C(#N)CCC1=CC=NC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |